Cas no 150993-64-9 (2-Pyridinemethanimine, a-methyl-, (E)- (9CI))

2-Pyridinemethanimine, a-methyl-, (E)- (9CI) structure
150993-64-9 structure
Product Name:2-Pyridinemethanimine, a-methyl-, (E)- (9CI)
CAS No:150993-64-9
MF:C7H8N2
MW:120.151821136475
CID:99730
PubChem ID:12055613
Update Time:2025-04-18

2-Pyridinemethanimine, a-methyl-, (E)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinemethanimine, a-methyl-, (E)- (9CI)
    • 2-Pyridinemethanimine,alpha-methyl-,(E)-(9CI)
    • SCHEMBL6006624
    • 89693-72-1
    • 2-PYRIDINEMETHANIMINE, ALPHA-METHYL-
    • DTXSID00476589
    • 150993-64-9
    • 2-acetylpyridine imine
    • 1-pyridin-2-ylethanimine
    • Inchi: 1S/C7H8N2/c1-6(8)7-4-2-3-5-9-7/h2-5,8H,1H3
    • InChI Key: LXNHPSXZSRPDPP-UHFFFAOYSA-N
    • SMILES: N1C=CC=CC=1C(C)=N

Computed Properties

  • Exact Mass: 120.068748264g/mol
  • Monoisotopic Mass: 120.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 36.7Ų
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